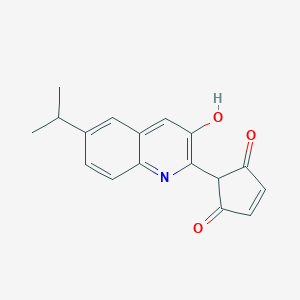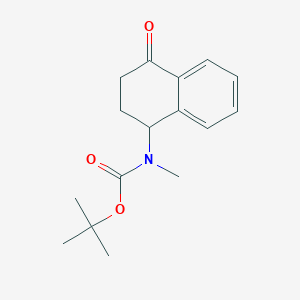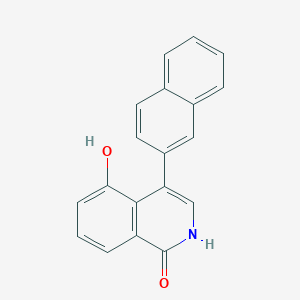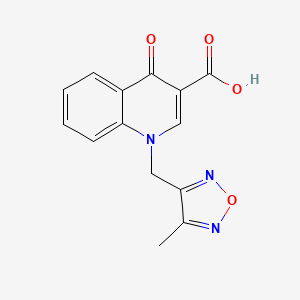
2-(3-Hydroxy-6-isopropylquinolin-2-YL)cyclopent-4-ene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxy-6-isopropylquinolin-2-YL)cyclopent-4-ene-1,3-dione is a complex organic compound that features a quinoline moiety fused with a cyclopentenedione structure
Métodos De Preparación
The synthesis of 2-(3-Hydroxy-6-isopropylquinolin-2-YL)cyclopent-4-ene-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Cyclopentenedione Group: The cyclopentenedione group can be introduced via a Knoevenagel condensation reaction between a suitable aldehyde and malononitrile, followed by cyclization.
Final Coupling: The quinoline and cyclopentenedione intermediates are then coupled under specific conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
2-(3-Hydroxy-6-isopropylquinolin-2-YL)cyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoline moiety to tetrahydroquinoline derivatives.
Common reagents used in these reactions include sulfuric acid, potassium permanganate, sodium borohydride, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(3-Hydroxy-6-isopropylquinolin-2-YL)cyclopent-4-ene-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It finds applications in the development of organic photovoltaic materials and other electronic devices.
Mecanismo De Acción
The mechanism of action of 2-(3-Hydroxy-6-isopropylquinolin-2-YL)cyclopent-4-ene-1,3-dione involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar compounds include other quinoline derivatives and cyclopentenedione-fused heterocycles. Compared to these, 2-(3-Hydroxy-6-isopropylquinolin-2-YL)cyclopent-4-ene-1,3-dione is unique due to its specific substitution pattern and the presence of both quinoline and cyclopentenedione moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
876745-80-1 |
|---|---|
Fórmula molecular |
C17H15NO3 |
Peso molecular |
281.30 g/mol |
Nombre IUPAC |
2-(3-hydroxy-6-propan-2-ylquinolin-2-yl)cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C17H15NO3/c1-9(2)10-3-4-12-11(7-10)8-15(21)17(18-12)16-13(19)5-6-14(16)20/h3-9,16,21H,1-2H3 |
Clave InChI |
CNXYRUHZQCCLEC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=CC(=C(N=C2C=C1)C3C(=O)C=CC3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11842856.png)
![Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B11842857.png)





![6-Bromo-3-(piperidin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B11842899.png)
![tert-Butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B11842905.png)


